![molecular formula C13H9IN2O3S B2821749 (E)-N-(4-iodophenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 428826-83-9](/img/structure/B2821749.png)
(E)-N-(4-iodophenyl)-3-(5-nitrothiophen-2-yl)acrylamide
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Description
(E)-N-(4-iodophenyl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as ITA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. ITA belongs to the class of acrylamides, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Polymer Science Applications
Acrylamide derivatives, including those similar to the specified chemical, are extensively utilized in the study and development of polymers. For example, N-(4-iodo-1,3-diphenylbutyl) acrylamide (NIAM) is a potential hydrophobic monomer for preparing hydrophobically modified polyacrylamide, which is largely used for enhanced oil recovery. The polymerization of NIAM and its characterization through nuclear magnetic resonance (NMR), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) contribute significantly to understanding polymer properties and applications in industrial processes (Huang et al., 2019).
Biochemistry and Cellular Biology
Acrylamide and its derivatives play a crucial role in biochemistry, particularly in the study of proteins. For instance, acrylamide acts as an efficient quencher of tryptophanyl fluorescence in proteins, offering a method to study protein conformations and interactions. This application is valuable for understanding protein structure and function, including monitoring conformational changes and binding interactions (Eftink & Ghiron, 1976).
Materials Science
Acrylamide derivatives are employed in materials science for the development of novel materials with specific properties. For example, the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors demonstrate the chemical versatility and applicability of these compounds in protecting metals against corrosion, highlighting their importance in materials preservation and longevity (Abu-Rayyan et al., 2022).
properties
IUPAC Name |
(E)-N-(4-iodophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O3S/c14-9-1-3-10(4-2-9)15-12(17)7-5-11-6-8-13(20-11)16(18)19/h1-8H,(H,15,17)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXJYLGYULZGGE-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-iodophenyl)-3-(5-nitrothiophen-2-yl)acrylamide |
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